molecular formula C13H14N2O3S B11767673 Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

Cat. No.: B11767673
M. Wt: 278.33 g/mol
InChI Key: KJHGSDDTFVJODR-UHFFFAOYSA-N
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Description

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a key component of many biologically active molecules

Preparation Methods

The synthesis of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of α-acetobutyro-lactone with thiourea in ethanol can yield a thiazole derivative Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives. In a representative procedure:

ReactantsConditionsProductYieldSource
Methyl ester derivativeKOH (1.0 M), EtOH, 0°C→RTCarboxylic acid85–92%

This reaction is critical for generating intermediates for amide coupling (e.g., in antitumor agent synthesis) .

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in peptide-like couplings. A study demonstrated:

Acid DerivativeAmineCoupling ReagentsProductIC₅₀ (MCF7)Source
Thiazole-4-carboxylic acidPhenylethylamineEDCI, HOBt, DIPEA2-Amino-thiazole-4-carboxamide0.47 µM

This method produced compounds with potent antitumor activity against breast cancer cells .

Nucleophilic Acyl Substitution

The 2-amino group reacts with electrophiles like bromoacetyl chloride:

ReactantElectrophileConditionsProductMIC (M. tuberculosis)Source
Methyl 2-aminothiazole-4-carboxylate2-Bromoacetyl chlorideDCM, RT, 12hMethyl 2-(2-bromoacetamido)thiazole-4-carboxylate2.43 µM (mtFabH IC₅₀)

This modification enhanced activity against Mycobacterium tuberculosis β-ketoacyl synthase .

Suzuki-Miyaura Cross-Coupling

The 5-position benzyl group enables palladium-catalyzed coupling:

Aryl HalideBoronic AcidCatalyst SystemProductApplicationSource
5-Bromobenzyl derivativePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME5-(Biphenylmethyl)thiazole-4-carboxylateKinase inhibition

This reaction diversifies the compound’s aromatic moiety for target-specific modifications.

Oxidative Functionalization

The methoxybenzyl group undergoes oxidation:

Starting MaterialOxidizing AgentProductObserved EffectSource
4-Methoxybenzyl derivativeDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Quinone derivativeEnhanced electron-withdrawing capacity

Condensation Reactions

The amino group participates in Schiff base formation:

AmineAldehyde/KetoneConditionsProductBiological ActivitySource
5-((4-Methoxybenzyl)amino)4-NitrobenzaldehydeEtOH, Δ, 6hThiazole-imine conjugateAntifungal activity

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution:

Reaction TypeReagentPosition ModifiedOutcomeSource
BrominationNBS (in CCl₄)C-5 of thiazole5-Bromo derivative

Key Reaction Trends

  • Steric Effects : The 4-methoxybenzyl group hinders reactions at the thiazole C-5 position.

  • Electronic Effects : The methoxy group enhances nucleophilicity of the amino group, facilitating acylations .

  • Biological Correlation : Bromoacetamido derivatives show dissociative enzyme vs. whole-cell activity .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate serves as a lead compound in the development of new antimicrobial and anticancer agents. Its thiazole core is integral to its biological activity, allowing it to interact effectively with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has been shown to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating the potential of thiazole derivatives in combating resistant bacterial strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-tumor activity .

Biochemical Research

In biochemical research, this compound is utilized as a tool for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for understanding mechanisms of drug action and resistance.

Enzyme Inhibition Studies

Interaction studies have focused on the compound's ability to inhibit enzymes such as β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria. Such studies are essential for developing new antibacterial agents targeting these pathways .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential advantages:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-amino-thiazole-4-carboxylateAmino group, thiazole ringAntimicrobialLacks methoxy substitution
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylateBenzoyl group instead of benzylAnticancerDifferent substituent on thiazole
Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylatePhenyl instead of benzylAntimicrobialVariation in aromatic substitution

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antitubercular Activity

In a study focusing on the synthesis and evaluation of thiazole derivatives, methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid .

Case Study 2: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain compounds exhibited significant growth inhibition, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Biological Activity

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate (CAS: 915720-81-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 278.33 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the importance of the thiazole ring in enhancing antimicrobial activity against various pathogens.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against Mycobacterium tuberculosis with an MIC as low as 0.06 µg/mL .
  • Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes like mtFabH, which is crucial for fatty acid synthesis in bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with this compound being no exception. Various studies have reported its effectiveness against several cancer cell lines.

Case Studies

  • HeLa Cells : In vitro studies demonstrated that the compound induces apoptosis and G1-phase cell cycle arrest in HeLa cells .
  • A549 and HT29 Cells : The compound showed significant growth inhibition with IC50 values around 2.01 µM against HT29 cells, indicating strong anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives suggests that modifications to the thiazole ring and substituents can significantly impact biological activity.

Compound ModificationEffect on Activity
Methoxy group at position 4Enhances anticancer potency
Substituents on benzene ringMeta-halogens improve activity significantly

Research Findings Summary

  • Antimicrobial Efficacy : this compound has demonstrated potent activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.
  • Anticancer Potential : The compound exhibits significant cytotoxic effects across various cancer cell lines, particularly in inducing apoptosis in HeLa cells.
  • SAR Insights : Modifications to the compound's structure can lead to enhanced biological activity, suggesting pathways for further drug development.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 5-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H14N2O3S/c1-17-10-5-3-9(4-6-10)7-14-12-11(13(16)18-2)15-8-19-12/h3-6,8,14H,7H2,1-2H3

InChI Key

KJHGSDDTFVJODR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=CS2)C(=O)OC

Origin of Product

United States

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